1,4-Difluoro-2-nitro-5-propoxybenzene
CAS No.:
Cat. No.: VC13582727
Molecular Formula: C9H9F2NO3
Molecular Weight: 217.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9F2NO3 |
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Molecular Weight | 217.17 g/mol |
IUPAC Name | 1,4-difluoro-2-nitro-5-propoxybenzene |
Standard InChI | InChI=1S/C9H9F2NO3/c1-2-3-15-9-5-6(10)8(12(13)14)4-7(9)11/h4-5H,2-3H2,1H3 |
Standard InChI Key | WOEPXUKZDOTUPD-UHFFFAOYSA-N |
SMILES | CCCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])F |
Canonical SMILES | CCCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])F |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure combines electron-withdrawing (nitro, fluorine) and electron-donating (propoxy) groups, creating a polarized aromatic system. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₉F₂NO₃ | |
Molecular Weight | 217.17 g/mol | |
CAS Number | 897732-26-2, 1393179-73-1 | |
IUPAC Name | 1,4-difluoro-2-nitro-5-propoxybenzene |
The propoxy group enhances solubility in organic solvents, while the nitro and fluorine groups contribute to reactivity in substitution reactions.
Spectroscopic Characterization
Analytical data confirm its structure:
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NMR: ¹⁹F NMR shows distinct peaks for fluorine atoms at δ -110 to -120 ppm, while ¹H NMR reveals propoxy methylene protons at δ 1.0–1.5 ppm.
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HPLC: Purity exceeding 95% is achievable, with retention times varying by mobile phase .
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Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 217.1 [M+H]⁺.
Synthesis and Optimization
Primary Synthetic Routes
The most cited method involves nucleophilic aromatic substitution (SNAr):
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Starting Material: 2,5-Difluoro-4-nitrophenol reacts with 1-iodopropane in the presence of a base (e.g., K₂CO₃).
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Conditions:
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Solvent: Dimethylformamide (DMF) or acetone
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Temperature: 80–100°C
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Duration: 12–24 hours
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Alternative approaches include halogen exchange reactions using 2,4-dichloronitrobenzene and potassium fluoride under phase-transfer catalysis (e.g., tetrabutylammonium bromide) .
Process Optimization
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Catalysts: Quaternary ammonium salts (e.g., Aliquat 336) improve fluorination efficiency by 30% .
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Solvent-Free Methods: Melt reactions at 140–190°C reduce purification steps .
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Scale-Up Challenges: Exothermic reactions require controlled addition of reagents to prevent decomposition .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing fluorinated anilines and benzimidazoles:
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Anticancer Agents: Nitro groups facilitate reduction to amines, which are coupled with heterocycles in kinase inhibitors .
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Antimicrobials: Fluorine enhances bioavailability; derivatives show activity against Staphylococcus aureus (MIC: 2–4 µg/mL) .
Materials Science
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Liquid Crystals: The propoxy group promotes mesophase stability in fluorinated liquid crystals (ΔT = 50–60°C) .
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Polymer Additives: Nitro groups act as UV stabilizers in polycarbonates, reducing degradation by 40% .
Future Directions
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